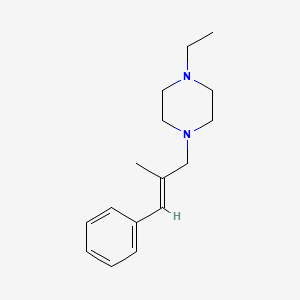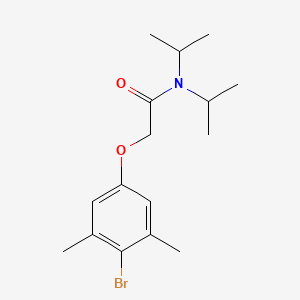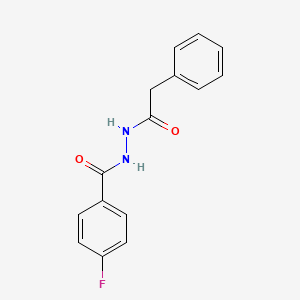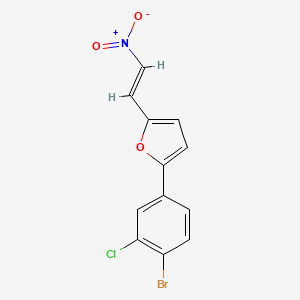
4-methoxyphenyl P-methyl-N-phenylphosphonamidoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxyphenyl P-methyl-N-phenylphosphonamidoate, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPMP is a phosphonate ester that has shown promising results in scientific research, particularly in the areas of drug discovery and development.
科学的研究の応用
4-methoxyphenyl P-methyl-N-phenylphosphonamidoate has been widely studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. This compound has also been used as a scaffold for the development of new drugs. For example, it has been used as a precursor for the synthesis of phosphonate-based inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes.
作用機序
The mechanism of action of 4-methoxyphenyl P-methyl-N-phenylphosphonamidoate is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes in the body. For example, this compound has been shown to inhibit the activity of DPP-IV, which is involved in the regulation of blood glucose levels. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its specific application. In general, this compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been shown to regulate blood glucose levels and inhibit the breakdown of extracellular matrix proteins. However, the specific biochemical and physiological effects of this compound may vary depending on the specific application and concentration used.
実験室実験の利点と制限
One advantage of using 4-methoxyphenyl P-methyl-N-phenylphosphonamidoate in lab experiments is its relatively simple synthesis method. This compound can be synthesized using standard laboratory equipment and techniques. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a versatile compound for scientific research.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations. Therefore, it is important to use appropriate safety precautions when working with this compound.
将来の方向性
There are several future directions for research on 4-methoxyphenyl P-methyl-N-phenylphosphonamidoate. One potential area of research is the development of new drugs based on the this compound scaffold. This compound has been shown to be a promising precursor for the synthesis of new drugs with a wide range of biological activities.
Another potential area of research is the investigation of the specific biochemical and physiological effects of this compound. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research, particularly in the areas of drug discovery and development. The synthesis of this compound is relatively straightforward, and it has been shown to exhibit a wide range of biological activities. Future research on this compound may lead to the development of new drugs and a better understanding of its specific biochemical and physiological effects.
合成法
The synthesis of 4-methoxyphenyl P-methyl-N-phenylphosphonamidoate involves the reaction of 4-methoxyphenol with dimethylphosphite and phenyl isocyanate. This reaction results in the formation of this compound, which is a white crystalline solid. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
特性
IUPAC Name |
N-[(4-methoxyphenoxy)-methylphosphoryl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16NO3P/c1-17-13-8-10-14(11-9-13)18-19(2,16)15-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYRQOPCGZGSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OP(=O)(C)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5712358.png)
![4-[(diethylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5712360.png)
![N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5712366.png)

![3-(2,4-dimethylbenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5712389.png)
![N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5712391.png)


![1-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5712417.png)

![2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5712434.png)
![N-(4-acetylphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5712437.png)